molecular formula C10H15N3O3 B15089497 Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate

Cat. No.: B15089497
M. Wt: 225.24 g/mol
InChI Key: NMKVVCMNVHVCQL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with tetrahydrofuran derivatives under specific conditions. One common method includes the use of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-tetrahydrofuran-3-yl-pyrazole-3-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 5-amino-1-(oxolan-3-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H15N3O3/c1-2-16-10(14)8-5-9(11)13(12-8)7-3-4-15-6-7/h5,7H,2-4,6,11H2,1H3

InChI Key

NMKVVCMNVHVCQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2CCOC2

Origin of Product

United States

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